7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one chemical structure
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one chemical structure
An In-Depth Technical Guide to 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
Introduction: The Significance of the Benzotriazinone Core
The 1,2,3-benzotriazin-4-one ring system is a foundational structure in medicinal and agricultural chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including applications as herbicides, insecticides, and nematicides.[3][4][5] In the realm of pharmaceuticals, these compounds have been investigated for their potential as antitumor, anti-inflammatory, and central nervous system-acting agents.[4][6] The incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability and binding affinity. The introduction of a fluorine at the 7-position of the 3,4-dihydro-1,2,3-benzotriazin-4-one core is anticipated to influence its electronic properties and biological activity, making it a compound of significant interest for further investigation.
Physicochemical and Spectroscopic Properties
While specific experimental data for 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is not widely available, its properties can be reliably predicted based on the well-characterized parent compound, 1,2,3-benzotriazin-4-one, and related fluorinated heterocycles.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄FN₃O | - |
| Molecular Weight | 165.12 g/mol | [7] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | >200 °C (with decomposition) | Predicted based on[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Predicted |
Spectroscopic Data Interpretation
The structural elucidation of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one would rely on a combination of spectroscopic techniques. The following table outlines the expected spectral characteristics.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm) will show complex splitting patterns for the three aromatic protons, with coupling to the fluorine atom. A broad singlet for the N-H proton will be observed at a downfield shift. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-150 ppm range, with carbon signals showing coupling to the fluorine (¹JCF, ²JCF, etc.). The carbonyl carbon will be observed around δ 160-170 ppm. |
| ¹⁹F NMR | A singlet or a multiplet in the typical aromatic fluorine region. |
| IR (KBr) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns would involve the loss of N₂ and CO, which is characteristic of benzotriazinones.[3] |
Synthesis of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one: A Proposed Protocol
A plausible synthetic route to 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one involves the diazotization of 2-amino-4-fluorobenzamide, followed by cyclization. This method is adapted from established procedures for the synthesis of benzotriazin-4-ones.[5]
Experimental Protocol
Step 1: Diazotization of 2-amino-4-fluorobenzamide
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Dissolve 2-amino-4-fluorobenzamide in a suitable acidic medium (e.g., dilute hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyclization to form 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
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The resulting solution containing the diazonium salt is gently warmed to room temperature and then heated to 50-60 °C.
-
The cyclization reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Diagram 1: Proposed Synthesis Workflow
Caption: A logical progression for the development of novel benzotriazinones.
Conclusion
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one represents a promising, yet underexplored, molecule with significant potential in both pharmaceutical and agrochemical research. The strategic placement of a fluorine atom on the benzotriazinone scaffold is a rational approach to generating new chemical entities with potentially enhanced properties. This guide provides a foundational understanding of its predicted characteristics and a viable synthetic strategy, intended to catalyze further investigation into this interesting compound class.
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